1,3-DIETHYL 5-[2-({5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDO]BENZENE-1,3-DICARBOXYLATE
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Overview
Description
1,3-DIETHYL 5-[2-({5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDO]BENZENE-1,3-DICARBOXYLATE is a complex organic compound with a molecular formula of C22H23N3O5S2 It is characterized by the presence of a thieno[2,3-d]pyrimidine ring system, which is a fused heterocyclic structure containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIETHYL 5-[2-({5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDO]BENZENE-1,3-DICARBOXYLATE typically involves multiple stepsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and ensuring the purity of the final product. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1,3-DIETHYL 5-[2-({5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDO]BENZENE-1,3-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thioacetyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thieno[2,3-d]pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioacetyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the molecule .
Scientific Research Applications
1,3-DIETHYL 5-[2-({5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDO]BENZENE-1,3-DICARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 1,3-DIETHYL 5-[2-({5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDO]BENZENE-1,3-DICARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The thieno[2,3-d]pyrimidine ring system can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Diethyl 5-({[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)isophthalate: Similar structure but with a sulfanyl group instead of a thioacetyl group.
1-benzyl-N-{5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-amine: Contains a pyrrolidine ring instead of the isophthalate moiety.
Uniqueness
1,3-DIETHYL 5-[2-({5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDO]BENZENE-1,3-DICARBOXYLATE is unique due to its specific combination of functional groups and the presence of the thieno[2,3-d]pyrimidine ring system. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C22H23N3O5S2 |
---|---|
Molecular Weight |
473.6g/mol |
IUPAC Name |
diethyl 5-[[2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]amino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C22H23N3O5S2/c1-5-29-21(27)14-7-15(22(28)30-6-2)9-16(8-14)25-17(26)10-31-19-18-12(3)13(4)32-20(18)24-11-23-19/h7-9,11H,5-6,10H2,1-4H3,(H,25,26) |
InChI Key |
COPSVTSKPBYOKF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=CC(=C1)NC(=O)CSC2=NC=NC3=C2C(=C(S3)C)C)C(=O)OCC |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)NC(=O)CSC2=NC=NC3=C2C(=C(S3)C)C)C(=O)OCC |
Origin of Product |
United States |
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